molecular formula C18H27N5O3 B2595611 9-cyclohexyl-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 849922-49-2

9-cyclohexyl-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2595611
CAS RN: 849922-49-2
M. Wt: 361.446
InChI Key: HCBPZQQPSJYUEK-UHFFFAOYSA-N
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Description

9-cyclohexyl-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C18H27N5O3 and its molecular weight is 361.446. The purity is usually 95%.
BenchChem offers high-quality 9-cyclohexyl-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-cyclohexyl-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselective Synthesis : The chemical synthesis of related compounds, like 6-(cyclohex-2-enyl)-1,3-dimethyl-5-hydroxyuracil, demonstrates the potential for regioselective synthesis of pyrimidine annelated heterocycles, which is crucial in the development of specialized chemical compounds for various applications in scientific research (Majumdar, Das, Kundu, & Bandyopadhyay, 2001).

  • Tautomerism in Solution : Studies on the tautomerism of natural 1-substituted pyrimidines and 9-substituted purines in nucleic acids, which are structurally similar to the compound , reveal insights into their behavior in solution, influencing research in fields like molecular biology and genetics (Shugar & Kierdaszuk, 1985).

Chemical Reactions and Interactions

  • Cyclization and Ring Expansion : The facile synthesis of 6-cyano-9-substituted-9H-purines and their ring expansion to form related compounds demonstrates the versatility of such structures in chemical reactions, providing a basis for creating diverse molecular frameworks for research purposes (Al‐Azmi et al., 2001).

  • Structural Analysis : The study of related compounds like 1-[(Cyclopropylmethoxy)methyl]-6-(3,4-dimethoxybenzyl)-5-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione provides insights into the structural properties and potential intermolecular interactions, which are essential for understanding the behavior of such molecules in various scientific contexts (El‐Brollosy et al., 2012).

Biological and Genetical Implications

  • Tautomerism in Biological Systems : The study of tautomerism in purines and pyrimidines, related to the compound , has significant implications in understanding biological and genetic processes, including the behavior of nucleic acids and potential mutagenic effects (Shugar & Kierdaszuk, 1985).

  • Enzyme Inhibition : The synthesis of cis-(6-substituted-9-purinyl)cycloalkylcarbinols, which are structurally similar to the compound , has led to the discovery of their potential as enzyme inhibitors. This has implications for the development of new drugs and therapeutic agents in the field of medicinal chemistry (Schaeffer, Godse, & Liu, 1964).

properties

IUPAC Name

9-cyclohexyl-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O3/c1-20-15-14(16(24)23(18(20)25)11-12-26-2)22-10-6-9-21(17(22)19-15)13-7-4-3-5-8-13/h13H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBPZQQPSJYUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCOC)N3CCCN(C3=N2)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-cyclohexyl-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

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